molecular formula C46H80NO8P B1261723 [(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1261723
M. Wt: 806.1 g/mol
InChI Key: JZKMYCPNBSRARO-YMBRLFDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a type of phosphatidylcholine, a class of phospholipids that are a major component of biological membranes. This specific compound contains two fatty acid chains: eicosapentaenoic acid (20:5) and oleic acid (18:1). The numbers and letters in the name indicate the number of carbon atoms and double bonds in the fatty acid chains, as well as the positions of the double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with eicosapentaenoic acid and oleic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the extraction of phosphatidylcholine from natural sources, such as egg yolk or soybeans, followed by the selective incorporation of eicosapentaenoic acid and oleic acid. This process may involve enzymatic methods to achieve high specificity and yield.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: can undergo various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chains can be oxidized, leading to the formation of hydroperoxides and other oxidation products.

    Hydrolysis: The ester bonds can be hydrolyzed by enzymes such as phospholipases, resulting in the release of free fatty acids and glycerophosphocholine.

    Substitution: The phosphate group can participate in substitution reactions, where other groups replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.

    Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipases under mild conditions.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, often under basic conditions.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free fatty acids and glycerophosphocholine.

    Substitution: Various substituted phosphatidylcholines, depending on the nucleophile used.

Scientific Research Applications

[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of phospholipids in membranes and their interactions with other molecules.

    Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular health and inflammation.

    Industry: Utilized in the formulation of liposomes for drug delivery and as an emulsifier in various products.

Mechanism of Action

The mechanism of action of [(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The eicosapentaenoic acid moiety can be metabolized to produce bioactive lipid mediators, such as eicosanoids, which play roles in inflammation and other physiological processes. The oleic acid moiety contributes to the overall stability and function of the membrane.

Comparison with Similar Compounds

[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: can be compared with other phosphatidylcholines that contain different fatty acid chains:

    PC(160/181(9Z)): Contains palmitic acid (16:0) and oleic acid (18:1). It is more saturated and less prone to oxidation compared to .

    PC(182(9Z,12Z)/205(5Z,8Z,11Z,14Z,17Z)): Contains linoleic acid (18:2) and eicosapentaenoic acid (20:5). It has a higher degree of unsaturation and different biological properties.

The uniqueness of This compound lies in its

Properties

Molecular Formula

C46H80NO8P

Molecular Weight

806.1 g/mol

IUPAC Name

[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-24-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,30,32,44H,6-7,9,11-13,15,17-19,23,27-29,31,33-43H2,1-5H3/b10-8-,16-14-,22-20-,24-21-,26-25-,32-30-/t44-/m1/s1

InChI Key

JZKMYCPNBSRARO-YMBRLFDISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
Reactant of Route 2
[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
Reactant of Route 3
[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
Reactant of Route 6
[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

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